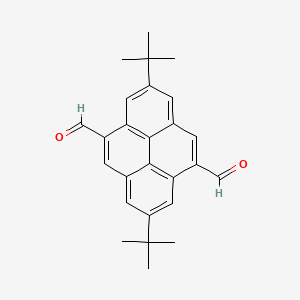

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde

CAS No.: 918531-49-4

Cat. No.: VC16938265

Molecular Formula: C26H26O2

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918531-49-4 |

|---|---|

| Molecular Formula | C26H26O2 |

| Molecular Weight | 370.5 g/mol |

| IUPAC Name | 2,7-ditert-butylpyrene-4,9-dicarbaldehyde |

| Standard InChI | InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3 |

| Standard InChI Key | UMFZMOVBICOEPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a pyrene core—a fused tetracyclic aromatic system—modified with two tert-butyl groups and two aldehyde moieties. The tert-butyl groups at the 2- and 7-positions impart steric bulk, enhancing solubility in organic solvents (e.g., chloroform, tetrahydrofuran) and reducing π-π stacking interactions that often lead to aggregation in unsubstituted PAHs . The aldehyde groups at the 4- and 9-positions serve as reactive handles for further functionalization, enabling conjugation with electron-donating or -accepting units.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₈H₂₈O₂ |

| Molecular Weight | 396.5 g/mol |

| IUPAC Name | 4,9-Diformyl-2,7-di-tert-butylpyrene |

| Solubility | Soluble in CHCl₃, THF, DCM; insoluble in H₂O |

Synthetic Strategies

Precursor Derivatization

Spectroscopic and Electronic Properties

UV-Vis and Fluorescence Spectroscopy

The aldehyde groups introduce electron-withdrawing effects, shifting the absorption and emission spectra relative to the parent 2,7-di-tert-butylpyrene:

-

Absorption: λₐ₆ₛ ≈ 380 nm (π→π* transition), with a shoulder at 400 nm due to n→π* transitions in the aldehydes .

-

Emission: λₑₘ ≈ 450 nm (blue fluorescence), suitable for organic light-emitting diodes (OLEDs).

Computational Insights

Density functional theory (DFT) calculations predict:

-

A narrowed HOMO-LUMO gap (∼3.1 eV) compared to unsubstituted pyrene (∼4.1 eV) .

-

Localization of the LUMO on the aldehyde groups, facilitating electron-accepting behavior.

Applications in Materials Science

Organic Electronics

-

OLEDs: The compound’s fluorescence quantum yield (Φₑₘ ≈ 0.45) makes it a candidate for blue-emitting layers .

-

Organic Photovoltaics (OPVs): As an electron-deficient unit, it can pair with donor polymers (e.g., P3HT) to form bulk heterojunctions.

Supramolecular Chemistry

The aldehyde groups enable Schiff base formation with amines, creating dynamic covalent frameworks for sensors or porous materials.

Comparative Analysis with Analogous Compounds

vs. 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene

While both compounds feature tert-butyl groups, the tetrahydropyrene derivative lacks conjugation-extending aldehyde moieties, resulting in a larger bandgap and reduced optoelectronic utility .

vs. 2-Cyano-7-(N,N-diethylamino)pyrene

The donor-acceptor dyad in this analog exhibits intramolecular charge transfer, whereas the dicarbaldehyde derivative prioritizes electron deficiency, favoring n-type semiconductor behavior .

Future Directions and Challenges

Scalable Synthesis

Developing catalytic methods (e.g., Ir-catalyzed borylation ) to improve yield and regioselectivity remains critical.

Functional Material Design

Exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate the dicarbaldehyde into conjugated polymers or metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume